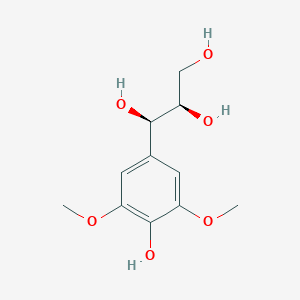
Pyrrolidine, 1-(3-phenyl-2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylprop-2-yn-1-yl)pyrrolidine is a chemical compound with the molecular formula C13H15N. It is a member of the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a pyrrolidine ring. The unique structure of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Phenylprop-2-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Another method involves the use of formaldehyde and phenylacetylene in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2). This reaction proceeds through a multi-step process, including the formation of an iminium ion intermediate, followed by nucleophilic addition of the phenylacetylene .
Industrial Production Methods
Industrial production of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-phenylprop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic media.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents under mild to moderate pressure.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: N-alkylated or N-acylated pyrrolidines.
Aplicaciones Científicas De Investigación
1-(3-phenylprop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. Its effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
1-(3-phenylprop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-phenylprop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-phenylprop-2-yn-1-yl)morpholine: Contains a morpholine ring, which introduces oxygen into the heterocycle.
1-(3-phenylprop-2-yn-1-yl)azetidine: Features a four-membered azetidine ring, which affects its reactivity and biological activity.
The uniqueness of 1-(3-phenylprop-2-yn-1-yl)pyrrolidine lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Número CAS |
1015-02-7 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(3-phenylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2 |
Clave InChI |
RMUXFGSBUMKISW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)



![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)





